

# Physicochemical Properties of 10-acetyl-10H-phenothiazine 5-oxide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Phenothiazine, 10-acetyl-, 5-oxide*

Cat. No.: *B074548*

[Get Quote](#)

This technical guide provides a comprehensive overview of the physicochemical properties of 10-acetyl-10H-phenothiazine 5-oxide, catering to researchers, scientists, and professionals in drug development. The document summarizes key data, outlines experimental protocols, and visualizes relevant pathways to facilitate a deeper understanding of this compound.

## Chemical and Physical Properties

10-acetyl-10H-phenothiazine 5-oxide is a derivative of phenothiazine, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The introduction of an acetyl group at the 10-position and an oxide at the 5-position modifies the electronic and steric properties of the parent molecule, influencing its chemical behavior and biological interactions.

## Computed Physicochemical Data

The following table summarizes the computed physicochemical properties for 10-acetyl-10H-phenothiazine 5-oxide, primarily sourced from the PubChem database.<sup>[1]</sup> It is important to note that experimental data for properties such as melting point, solubility, and pKa are not readily available in the cited literature.

| Property                       | Value   | Source     |
|--------------------------------|---|------------|
| Molecular Formula              | C <sub>14</sub> H <sub>11</sub> NO <sub>2</sub> S | PubChem[1] |
| Molecular Weight               | 257.31 g/mol                                      | PubChem[1] |
| IUPAC Name                     | 1-(5-oxido-10H-phenothiazin-10-yl)ethanone        | PubChem[1] |
| CAS Number                     | 1217-37-4   | PubChem[1] |
| XLogP3                         | 1.7   | PubChem[1] |
| Hydrogen Bond Donor Count      | 0   | PubChem[1] |
| Hydrogen Bond Acceptor Count   | 2   | PubChem[1] |
| Rotatable Bond Count           | 1   | PubChem[1] |
| Exact Mass                     | 257.05104977                                      | PubChem[1] |
| Topological Polar Surface Area | 67.3 Å <sup>2</sup>                               | PubChem[1] |

## Crystallographic Data

The crystal structure of 10-acetyl-10H-phenothiazine 5-oxide has been determined by X-ray diffraction.[2] The compound crystallizes in a monoclinic system. The sulfoxide oxygen atom is disordered over two sites.[2] The crystal structure is stabilized by weak intermolecular C—H···O hydrogen bonds and  $\pi$ – $\pi$  stacking interactions between the aromatic rings.[2]

| Crystal Parameter | Value                     | Source               |
|-------------------|---------------------------|----------------------|
| Crystal System    | Monoclinic                | Wang et al., 2009[2] |
| Space Group       | P2 <sub>1</sub> /c        | Wang et al., 2009[2] |
| a                 | 8.1244(1) Å               | Wang et al., 2009[2] |
| b                 | 14.1787(2) Å              | Wang et al., 2009[2] |
| c                 | 10.7576(1) Å              | Wang et al., 2009[2] |
| β                 | 100.963(1)°               | Wang et al., 2009[2] |
| Volume            | 1216.59(3) Å <sup>3</sup> | Wang et al., 2009[2] |
| Z                 | 4                         | Wang et al., 2009[2] |

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 10-acetyl-10H-phenothiazine 5-oxide are not extensively reported. However, based on general methods for phenothiazine derivatives, the following protocols can be inferred.

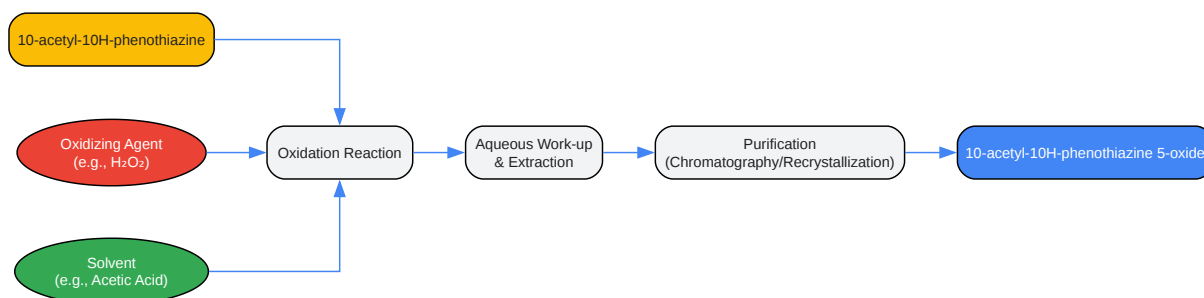
### Synthesis

The synthesis of 10-acetyl-10H-phenothiazine 5-oxide is reported to follow methods described by Gilman & Nelson (1953) and Chan et al. (1998).[2] A general approach involves the oxidation of 10-acetyl-10H-phenothiazine. Several oxidizing agents can be employed for the conversion of phenothiazines to their sulfoxides.[3][4]

General Protocol for Oxidation:

- **Dissolution:** Dissolve 10-acetyl-10H-phenothiazine in a suitable organic solvent such as acetic acid or a mixture of acetone and water.
- **Oxidation:** Add the oxidizing agent, for example, 30% hydrogen peroxide, dropwise to the solution at room temperature. The reaction can also be carried out using aqueous nitrous acid.[5]

- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Quench the reaction by adding a reducing agent like sodium bisulfite solution. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).
- **Extraction:** Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).



[Click to download full resolution via product page](#)

A plausible synthetic workflow for 10-acetyl-10H-phenothiazine 5-oxide.

## Analytical Methods

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method can be used for the analysis of 10-acetyl-10H-phenothiazine 5-oxide. While a specific method for this compound is not published, methods for other phenothiazine sulfoxides can be adapted.<sup>[6]</sup><sup>[7]</sup>

- Column: C18 column (e.g., 25 cm x 4.6 mm, 5  $\mu$ m particle size).
- Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid or another ion-pairing agent).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a suitable wavelength (e.g., 254 nm or 280 nm).
- Injection Volume: 10-20  $\mu$ L.
- Temperature: 25-30  $^{\circ}$ C.

#### Spectroscopic Characterization:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) in a suitable deuterated solvent like DMSO- $d_6$  or  $\text{CDCl}_3$ .
- Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. Key vibrational bands for the sulfoxide (S=O) and carbonyl (C=O) groups would be of interest.
- Mass Spectrometry (MS): Mass spectra can be acquired using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern. PubChem lists major m/z peaks at 198 and 199 from GC-MS analysis.[1]
- UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum can be recorded in a solvent like methanol or acetonitrile. Phenothiazine derivatives typically exhibit characteristic  $n\text{-}\pi^*$  and  $\pi\text{-}\pi^*$  transitions.[8][9] For the parent phenothiazine in methanol, absorption maxima are observed at 254 nm and 318 nm.[10]

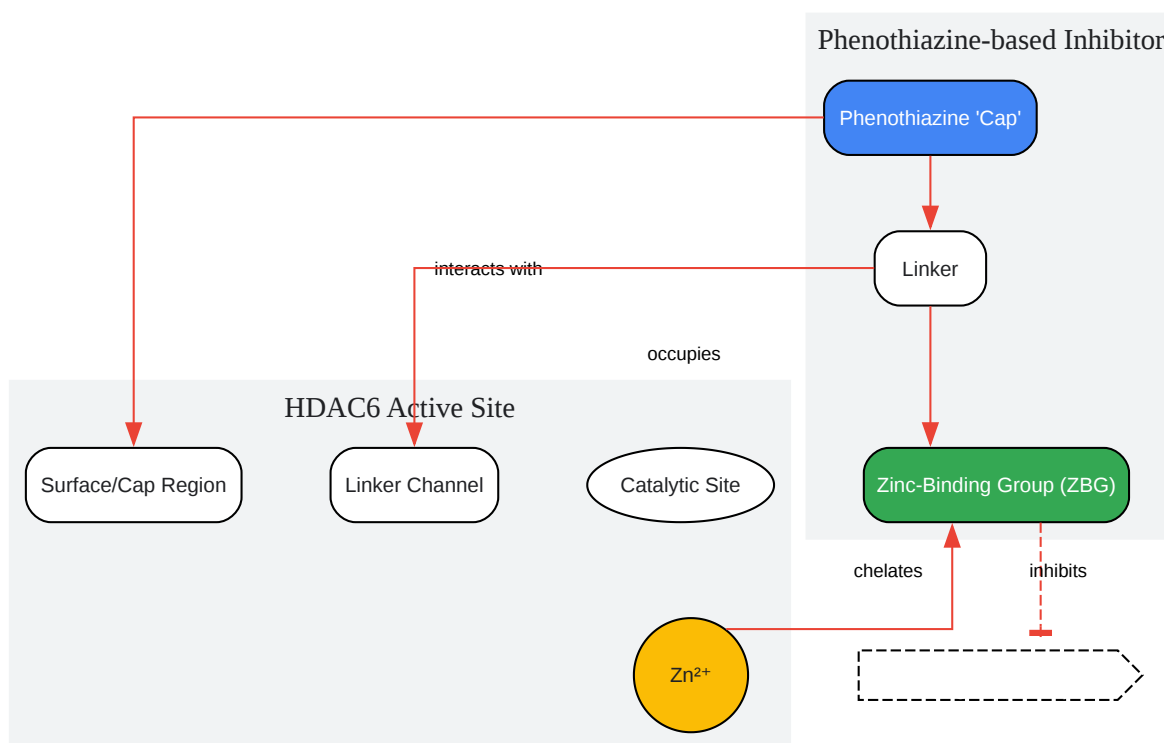
## Biological Activity and Potential Signaling Pathways

While specific biological studies on 10-acetyl-10H-phenothiazine 5-oxide are limited, the phenothiazine scaffold is known to be a "privileged structure" in medicinal chemistry, exhibiting

a wide range of biological activities.

Phenothiazine derivatives have been extensively investigated as inhibitors of histone deacetylases (HDACs), particularly HDAC6.[11][12][13] HDAC6 is a cytoplasmic enzyme that deacetylates non-histone proteins, including  $\alpha$ -tubulin, playing a crucial role in cell motility, protein degradation, and cell signaling.[11] Inhibition of HDAC6 is a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders.

The generally accepted mechanism of action for phenothiazine-based HDAC inhibitors involves the phenothiazine moiety acting as a "cap" group that interacts with the surface of the enzyme's active site. A linker connects this cap group to a zinc-binding group (ZBG), which chelates the zinc ion in the catalytic domain of the HDAC enzyme, thereby inhibiting its activity.



[Click to download full resolution via product page](#)

General mechanism of HDAC6 inhibition by phenothiazine-based compounds.

This guide provides a foundational understanding of 10-acetyl-10H-phenothiazine 5-oxide based on available data. Further experimental work is necessary to fully elucidate its physicochemical properties and biological activities.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Phenothiazine, 10-acetyl-, 5-oxide | C<sub>14</sub>H<sub>11</sub>NO<sub>2</sub>S | CID 219971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 10-Acetyl-10H-phenothiazine 5-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Catalytic oxidation of chlorpromazine and related phenothiazines. Cation radicals as the reactive intermediates in sulfoxide formation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Convenient oxidation of phenothiazine salts to their sulfoxides with aqueous nitrous acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human metabolism of phenothiazines to sulfoxides determined by a new high performance liquid chromatography--electrochemical detection method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Phenothiazine | C<sub>12</sub>H<sub>9</sub>NS | CID 7108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 (HDAC6) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Investigation of Phenothiazine-Based Benzhydroxamic Acids as Selective Histone Deacetylase 6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physicochemical Properties of 10-acetyl-10H-phenothiazine 5-oxide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074548#physicochemical-properties-of-10-acetyl-10h-phenothiazine-5-oxide]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)